Welcome to the BenchChem Online Store!
molecular formula C8H10F2N2 B8599703 2-Pyridineethanamine, beta,beta-difluoro-5-methyl-

2-Pyridineethanamine, beta,beta-difluoro-5-methyl-

Cat. No. B8599703
M. Wt: 172.18 g/mol
InChI Key: DNYKTVCFMRPIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07550474B2

Procedure details

A solution of 2-(2-Azido-1,1-difluoro-ethyl)-5-methyl-pyridine (2.46 g, 12.42 mol), as prepared in the previous step, in EtOAc (150 mL) was treated with 2.46 g, 10 wt. % Pd—C under a H2 atmosphere. After 24 h, the reaction was filtered through Celite and the filtrate concentrated to afford the product as a clear yellow oil (1.85 g, 10.76 mmol, 86% crude yield). 1H NMR (300 Hz, CDCl3) δ 8.48 (s, 1H), 7.61 (m, 2H), 3.42 (t, J=14.2 Hz), 2.39 (s, 3H); LC/MS (m/z) [M+1]+ 173.0 (calculated for C8H11F2N2, 173.2).
Name
2-(2-Azido-1,1-difluoro-ethyl)-5-methyl-pyridine
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]([C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][N:9]=1)([F:7])[F:6])=[N+]=[N-]>CCOC(C)=O.[Pd]>[F:7][C:5]([F:6])([C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][N:9]=1)[CH2:4][NH2:1]

Inputs

Step One
Name
2-(2-Azido-1,1-difluoro-ethyl)-5-methyl-pyridine
Quantity
2.46 g
Type
reactant
Smiles
N(=[N+]=[N-])CC(F)(F)C1=NC=C(C=C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC(CN)(C1=NC=C(C=C1)C)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.76 mmol
AMOUNT: MASS 1.85 g
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.